BenchChemオンラインストアへようこそ!

PDK1-IN-2

Allosteric inhibitor PIF pocket PDK1 substrate selectivity

Choose RS1 (PDK1-IN-2) for precise dissection of PDK1 scaffolding functions. Unlike ATP-competitive inhibitors (e.g., BX-912), RS1 targets the unique PIF allosteric pocket, enabling substrate-selective inhibition: 75% S6K1 suppression at 20 µM without broadly blocking peptide phosphorylation (Kd=1.5 µM). Validated in cancer, diabetes, and senescence cellular models. Combine with ATP-site inhibitors for complete pathway blockade. Purity: ≥98%.

Molecular Formula C15H9ClN2O2S3
Molecular Weight 380.9 g/mol
CAS No. 1643958-85-3
Cat. No. B610577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDK1-IN-2
CAS1643958-85-3
SynonymsRS1;  RS-1;  RS 1;  RS1-PDK1 inhibitor; 
Molecular FormulaC15H9ClN2O2S3
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)S(=O)(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
InChIInChI=1S/C15H9ClN2O2S3/c16-9-5-6-11-13(7-9)22-15(17-11)18-23(19,20)14-8-21-12-4-2-1-3-10(12)14/h1-8H,(H,17,18)
InChIKeyVLGMTYRMKMVUHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PDK1-IN-2 CAS 1643958-85-3: Allosteric PIF-Pocket Inhibitor of 3-Phosphoinositide-Dependent Protein Kinase-1 for Cancer Metabolism Research


PDK1-IN-2 (CAS 1643958-85-3), also known as RS1-PDK1 inhibitor or N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-3-sulfonamide, is a small molecule allosteric inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1/PDPK1), a master regulator of the PI3K/Akt/mTOR signaling pathway [1]. The compound was developed and optimized through a systematic, site-directed chemical screen by the Wells laboratory at UCSF and published in the Proceedings of the National Academy of Sciences [1].

Why ATP-Competitive PDK1 Inhibitors (BX-795, GSK2334470) Cannot Substitute for PDK1-IN-2 in Substrate-Selective Studies


Generic substitution among PDK1 inhibitors fails because ATP-competitive inhibitors such as BX-795 (IC₅₀ 6 nM) [2] and GSK2334470 (IC₅₀ ~10 nM) [3] broadly suppress PDK1 catalytic activity, whereas PDK1-IN-2 operates via a fundamentally distinct allosteric mechanism—competitive binding to the PDK1-interacting fragment (PIF)-binding pocket [1]. This mechanistic divergence produces substrate-selective inhibition, affecting only PDK1 substrates that require PIF-pocket docking (e.g., S6K, SGK) while sparing substrates with alternative activation mechanisms [1]. The practical implication is that these inhibitor classes are not interchangeable for experiments requiring dissection of PDK1 substrate specificity or investigation of combination strategies where PIF-pocket and ATP-site co-occupancy yield complete pathway suppression [1].

PDK1-IN-2 Differential Evidence: Quantitative Comparator Analysis Against Alternative PDK1 Inhibitors


Mechanistic Differentiation: Allosteric PIF-Pocket Binding Versus ATP-Competitive Inhibition

PDK1-IN-2 binds competitively to the PIF (PDK1-interacting fragment) pocket of PDK1, an allosteric docking site functionally conserved across the AGC kinase family that mediates recruitment of over two dozen prosurvival and progrowth kinases to PDK1 for activation [1]. In contrast, ATP-competitive inhibitors such as BX-795 (IC₅₀ 6 nM), BX-912 (IC₅₀ 12 nM), and GSK2334470 (IC₅₀ ~10 nM) bind directly to the ATP-binding site, blocking catalytic activity regardless of substrate docking mechanism [2]. This fundamental mechanistic divergence defines the non-substitutability of PDK1-IN-2 with ATP-competitive agents.

Allosteric inhibitor PIF pocket PDK1 substrate selectivity AGC kinase regulation

Structural Validation: High-Resolution Crystal Structure of PDK1-IN-2 (RS1) Bound to PDK1 PIF Pocket

PDK1-IN-2 (designated RS1 in the primary literature and PDB) has a high-resolution (1.55 Å) crystal structure of the PDK1-ATP-RS1 ternary complex deposited in the Protein Data Bank (PDB ID: 4RQK), enabling precise visualization of its allosteric binding mode [1]. The structure reveals that PDK1-IN-2 binds the PIF pocket and remarkably mimics three of five hot-spot residues found in the natural peptide docking motif (PIFtide) [1]. In contrast, ATP-competitive PDK1 inhibitors such as BX-795, BX-912, and GSK2334470 lack publicly deposited PIF-pocket co-crystal structures, and their binding modes are restricted to the orthosteric ATP site [2].

X-ray crystallography Protein-ligand complex Structure-based drug design Allosteric binding

Substrate-Selective Inhibition Profile: Differential Effects on S6K/SGK Versus Akt

PDK1-IN-2 functions as a substrate-selective PDK1 inhibitor when used as a single agent, inhibiting the phosphorylation and activation of downstream kinases that require PIF-pocket docking for PDK1-mediated activation—specifically S6K (p70 ribosomal S6 kinase) and SGK (serum- and glucocorticoid-induced protein kinase) isoforms—while sparing substrates such as Akt that can be activated through alternative phosphoinositide-dependent mechanisms [1]. In contrast, ATP-competitive inhibitors such as BX-795 and GSK2334470 inhibit PDK1-mediated phosphorylation of all substrates, including Akt, S6K, and SGK [2]. This differential substrate selectivity has been experimentally demonstrated for PIF-pocket-binding compounds [3].

Substrate selectivity PDK1 downstream signaling S6K Akt Kinase signaling

Ligand Efficiency and Physicochemical Profile: Low Molecular Weight Allosteric Inhibitor

PDK1-IN-2 (RS1) was optimized to be ligand-efficient, selective, and cell-penetrant, with a molecular weight of approximately 380 Da [1]. This molecular weight is substantially lower than several alternative PDK1 inhibitors: GSK2334470 (MW 424.45 Da), BX-795 (MW 591.47 Da), and BX-912 (MW 557.04 Da) [2]. The primary publication explicitly characterizes PDK1-IN-2 and its optimized analogs as 'ligand-efficient' small molecules, a metric that quantifies binding affinity normalized for molecular size [1].

Ligand efficiency Drug-like properties Small molecule inhibitor Cell permeability

PDK1-IN-2 Best Research and Industrial Application Scenarios


Substrate-Selective PDK1 Inhibition: Dissecting S6K/SGK-Specific Signaling Pathways

Use PDK1-IN-2 as a single agent to selectively interrogate PDK1-dependent activation of S6K and SGK isoforms without confounding inhibition of Akt signaling [1]. This application leverages the substrate-selective inhibition profile of PIF-pocket ligands, which block phosphorylation of substrates requiring PIF-pocket docking while sparing substrates activated via alternative mechanisms [1]. ATP-competitive inhibitors cannot achieve this selectivity, as they suppress all PDK1 substrates indiscriminately [2].

Combination PDK1 Inhibition: Complete Pathway Suppression with ATP-Competitive Inhibitors

Combine PDK1-IN-2 with an ATP-competitive PDK1 inhibitor (e.g., GSK2334470 or BX-795) to achieve complete suppression of downstream kinase activation [1]. The primary literature demonstrates that while allosteric PIF-pocket inhibitors alone produce substrate-selective effects, their combination with an ATP-competitive inhibitor results in 'complete suppression' of downstream kinase activation [1]. This dual-targeting strategy occupies both the orthosteric ATP site and the allosteric PIF pocket simultaneously.

Structure-Based Drug Discovery: Rational Design of Allosteric PDK1 Ligands

Utilize the high-resolution co-crystal structure of PDK1 bound to PDK1-IN-2 (RS1) and ATP (PDB ID: 4RQK; 1.55 Å resolution) for structure-based drug design and computational modeling of novel allosteric PDK1 inhibitors targeting the PIF pocket [1]. The structure reveals a binding mode that mimics three of five hot-spot residues in the natural PIFtide peptide, providing a validated template for rational optimization and scaffold-hopping campaigns [1].

AGC Kinase Allosteric Regulation: Probing PIF-Pocket Pharmacology

Employ PDK1-IN-2 as a chemical probe to investigate the functional role of the PIF-pocket in AGC kinase regulation, including its function as a substrate docking site and conformational switch for kinase activation [1]. The PIF pocket is functionally conserved among AGC kinases and mediates recruitment of over two dozen prosurvival and progrowth kinases to PDK1 [1]. PDK1-IN-2 serves as a validated tool compound for pharmacological studies of this allosteric regulatory mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDK1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.